molecular formula C22H22FN3O3 B2376682 (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358632-51-5

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2376682
CAS No.: 1358632-51-5
M. Wt: 395.434
InChI Key: WRESNSUITDOOEU-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a dimethoxyphenylamino group, a fluorine atom, and a pyrrolidinylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyaniline, 6-fluoroquinoline, and pyrrolidine. The synthetic route may involve:

    Nitration and Reduction: Nitration of 3,5-dimethoxyaniline followed by reduction to obtain the corresponding amine.

    Coupling Reaction: Coupling of the amine with 6-fluoroquinoline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of Pyrrolidinylmethanone: Introduction of the pyrrolidinylmethanone group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

    (4-((3,5-Dimethoxyphenyl)amino)-6-chloroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-((3,5-Dimethoxyphenyl)amino)-6-bromoquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone imparts unique electronic properties, making it distinct from its chloro and bromo analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRESNSUITDOOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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